![molecular formula C10H9NO3 B2483694 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 40380-68-5](/img/structure/B2483694.png)
2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Overview
Description
2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The compound can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis
The molecular formula of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is C10H9NO3 . The molecular weight is 191.18 .Physical And Chemical Properties Analysis
2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a solid . It has a predicted melting point of 170.51°C and a predicted boiling point of 445.2°C at 760 mmHg . The predicted density is 1.3 g/cm3 . The predicted refractive index is n20D 1.59 . The predicted pKa values are pKa: 4.21 and pKb: 0.09 .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Additionally, some indole derivatives have been studied as anti-HIV agents .
- Indole derivatives have demonstrated antimicrobial and antitubercular effects. While specific data on 2-oxindole-3-acetic acid are lacking, it’s worth investigating its potential in these areas .
Antiviral Activity
Antimicrobial and Antitubercular Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-oxo-3H-indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-3-1-2-4-8(7)11(9)6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJISQOWTFXMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |
CAS RN |
40380-68-5 |
Source
|
Record name | 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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